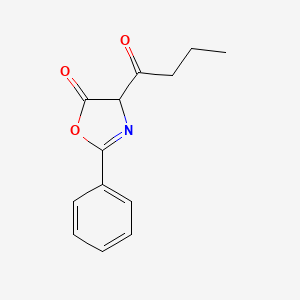

4-Butanoyl-2-phenyl-1,3-oxazol-5(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

90127-56-3 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

4-butanoyl-2-phenyl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C13H13NO3/c1-2-6-10(15)11-13(16)17-12(14-11)9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3 |

InChI Key |

PQBTVWPNHJXJRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1C(=O)OC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butanoyl 2 Phenyl 1,3 Oxazol 5 4h One and Its Analogues

Established Synthetic Routes to 4-Butanoyl-2-phenyl-1,3-oxazol-5(4H)-one

The foundational methods for constructing the oxazolone (B7731731) core have been established for over a century and continue to be widely used, often serving as a benchmark for newer, more efficient protocols.

Classical Cyclization and Condensation Approaches

The most prominent classical method for synthesizing oxazolone derivatives is the Erlenmeyer-Plöchl reaction, first reported by Plöchl in 1884 and further investigated by Erlenmeyer. ijsrp.orgwikipedia.org This reaction traditionally involves the condensation of an N-acylglycine, such as hippuric acid (N-benzoylglycine), with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgbiointerfaceresearch.comjocpr.comcrpsonline.com The acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the cyclization of the N-acylglycine to form the oxazolone ring. wikipedia.orgbiointerfaceresearch.com

For the synthesis of this compound, this classical approach requires modification. The standard Erlenmeyer-Plöchl reaction with an aldehyde yields a 4-alkylidene or 4-arylidene derivative. sci-hub.seresearchgate.net To introduce the butanoyl group at the C-4 position, two primary classical strategies can be considered:

Direct Acylation: The parent compound, 2-phenyl-1,3-oxazol-5(4H)-one, can be synthesized by the cyclization of hippuric acid with acetic anhydride. wikipedia.orgresearchgate.net This intermediate possesses acidic protons at the C-4 position, making it susceptible to acylation. wikipedia.org Reaction with an appropriate butanoylating agent, such as butanoyl chloride or butyric anhydride, under basic conditions would install the desired acyl group at the C-4 position.

Condensation with a β-Keto Ester: An alternative approach involves a condensation reaction analogous to the Claisen condensation. masterorganicchemistry.com The reaction could proceed between hippuric acid and a β-keto ester like ethyl 2-oxohexanoate, which contains the butanoyl precursor. This condensation, driven by acetic anhydride, would lead to the formation of the C4-acylated oxazolone.

While hippuric acid is the most common starting material due to the stability and high yield of the resulting 2-phenyl-oxazolones, other N-acyl glycines can also be employed. biointerfaceresearch.com

Modifications and Improvements to Existing Protocols

Over the years, numerous modifications have been made to the classical Erlenmeyer-Plöchl protocol to improve yields, shorten reaction times, and broaden the substrate scope. A significant area of improvement has been the replacement of sodium acetate with other catalysts. For instance, substituting sodium acetate with lead acetate or potassium carbonate has been explored. biointerfaceresearch.com

Other reported modifications include:

Use of Anhydrous Zinc Chloride: The combination of anhydrous zinc chloride and acetic anhydride has been shown to be an effective system for the synthesis of 4-arylidene-2-phenyl oxazol-5(4H)-ones, offering a relatively simple method with good yields (62-76%). biointerfaceresearch.com

Polyphosphoric Acid (PPA): PPA has been reported to give better yields in some cases, although its application can be limited by the poor solubility of certain substrates. biointerfaceresearch.com

Reusable Alumina-Boric Acid Combination: A 1:1 weight ratio of neutral alumina (B75360) and boric acid in refluxing benzene (B151609) or toluene (B28343) has been used for the cyclodehydration-condensation of hippuric acid with aromatic carbonyls, providing an effective and reusable catalytic system. biointerfaceresearch.com

Microwave Irradiation: A significant improvement involves performing the reaction under microwave irradiation. The condensation of hippuric acid and an aryl aldehyde in acetic anhydride under microwave conditions (2450 MHz) for just 4-5 minutes can produce oxazolones in 70-75% yield without any additional catalyst. biointerfaceresearch.com

Novel Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. Research into oxazolone synthesis reflects these trends through the exploration of novel catalysts, green chemistry principles, and advanced reaction designs.

Catalyst-Mediated Syntheses

A wide array of catalysts has been investigated to enhance the efficiency of oxazolone synthesis, often under milder or solvent-free conditions. These catalysts offer alternatives to the classical stoichiometric base and can often be recycled and reused.

A solvent-free approach using palladium(II) acetate as a catalyst has been developed for the reaction of hippuric acid with aldehydes or ketones under either microwave irradiation or conventional heating. biointerfaceresearch.com Similarly, ZnO nanoparticles have been used as an efficient catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5-(4H)-oxazolones. sphinxsai.comresearchgate.net Other heterogeneous catalysts, such as alum (Al2(SO4)3), have been shown to be effective, inexpensive, and readily available for promoting the reaction in ethanol, with maximum yield achieved at 10 mol % of the catalyst. ijresm.com

The following table summarizes various catalysts employed in the synthesis of oxazolone analogues:

| Catalyst | Starting Materials | Reaction Conditions | Key Advantages | Source(s) |

| Zinc Chloride (anhydrous) | Hippuric acid, Aryl aldehydes, Acetic anhydride | Not specified | Simple method, good yields (62-76%) | biointerfaceresearch.com |

| Palladium(II) Acetate | Hippuric acid, Aldehydes/Ketones | Solvent-free, Microwave or heat | Good yields, solvent-free conditions | biointerfaceresearch.com |

| ZnO | Hippuric acid, Substituted benzaldehydes, Acetic anhydride | Stirring, catalyst present | Efficient catalysis | researchgate.net |

| Alum (Al₂(SO₄)₃) | Hippuric acid, Aldehyde, Acetic anhydride | Reflux in ethanol | Inexpensive, readily available, efficient | ijresm.com |

| [bmIm]OH (Ionic Liquid) | Hippuric acid, Aldehyde, Acetic anhydride | Room Temperature, 90 min | Green conditions, reusable catalyst, no organic solvent | jocpr.com |

| Dodecatungstophosphoric acid, Samarium, RuCl₃ | Hippuric acid, Aldehyde, Acetic anhydride | Solvent-free, Microwave | Fast reaction, good yields | researchgate.net |

Green Chemistry Approaches to Oxazolone Formation

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. sci-hub.seijpsonline.com Several green synthetic approaches have been successfully applied to the synthesis of oxazolones. ijpsonline.comijpsonline.com

Microwave-Assisted Synthesis: As previously mentioned, microwave irradiation significantly reduces reaction times and often eliminates the need for a catalyst. biointerfaceresearch.comijpsonline.com This technique is energy-efficient and leads to higher product yields. ijpsonline.com

Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation is another green technique that can accelerate reactions. researchgate.netnih.gov For example, Fe₂O₃ nanoparticles have been used as a catalyst for Erlenmeyer synthesis under ultrasonic irradiation, resulting in short reaction times, easy product isolation, and excellent yields. researchgate.net

Ionic Liquids: Basic functionalized ionic liquids, such as 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have been employed as both the solvent and catalyst in the Erlenmeyer-Plöchl reaction. jocpr.com This method allows the reaction to proceed at room temperature with good yields, and the ionic liquid can be recovered and reused. jocpr.comresearchgate.net

Solvent-Free and Mechanochemical Methods: Grinding techniques and other solvent-free approaches minimize waste and avoid the use of potentially toxic organic solvents. biointerfaceresearch.comijresm.com A mechanochemical approach involving the multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been reported as an eco-friendly alternative. biointerfaceresearch.com

Multi-Component Reactions Incorporating the Oxazolone Core

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency, atom economy, and convergence. researchgate.net These reactions are powerful tools for building molecular diversity and are well-aligned with the principles of green chemistry. ijresm.comresearchgate.net

The synthesis of oxazolones can be achieved through MCRs. A one-pot, four-component synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been described using alum as a catalyst in ethanol. ijresm.com This reaction brings together hippuric acid, acetic anhydride, an aldehyde, and the catalyst in a single step. ijresm.com The development of MCRs for the direct synthesis of this compound would likely involve the combination of a benzoyl-protected glycine, a butanoyl-containing component, and a cyclizing/dehydrating agent in a one-pot process. Such strategies represent a frontier in the efficient and sustainable production of complex heterocyclic scaffolds.

Regioselectivity and Stereoselectivity in the Synthesis of this compound and Related Compounds

The synthesis of 4-substituted-2-phenyl-1,3-oxazol-5(4H)-ones requires precise control over both regioselectivity (where chemical bonds form) and stereoselectivity (the three-dimensional arrangement of atoms). These factors are crucial, particularly for a compound like this compound, which possesses a chiral center at the C-4 position.

Regioselectivity

The core structure of oxazolones is typically formed via the cyclization of N-acyl amino acids. For the target molecule, the precursor would be an N-benzoyl derivative of a 2-amino-3-oxoheptanoic acid. However, a more common synthetic strategy involves modifying the oxazolone ring after its formation.

The chemistry of 5(4H)-oxazolones is dominated by the reactivity of the C-4 position. biointerfaceresearch.com The proton at C-4 is acidic and can be removed by a base to form a resonance-stabilized enolate anion. This anion is a key intermediate in controlling regioselectivity. When this enolate reacts with an electrophile, such as a butanoyl halide or anhydride, the reaction occurs preferentially at the C-4 carbon, leading to C-acylation. This regioselectivity is driven by the formation of a stable carbon-carbon bond. This C-acylation pathway is the most plausible method for introducing the butanoyl group onto a pre-formed 2-phenyl-1,3-oxazol-5(4H)-one scaffold.

This contrasts with the well-known Erlenmeyer-Plöchl reaction, which is used to synthesize 4-alkylidene or 4,4-disubstituted oxazolones. biointerfaceresearch.comsphinxsai.com In that reaction, an N-acylglycine (like hippuric acid) is condensed with an aldehyde or ketone in the presence of acetic anhydride. biointerfaceresearch.comcrpsonline.com Here, the regioselectivity is predetermined by the reactants; the carbonyl carbon of the aldehyde or ketone becomes the exocyclic C-4 substituent of the oxazolone ring.

Stereoselectivity

Stereocontrol is a significant challenge in the synthesis of 4-substituted oxazolones.

Racemization: The C-4 position of a monosubstituted oxazolone is prone to racemization. The ease with which the C-4 proton is lost to form a planar, achiral enolate means that if a chiral α-amino acid is used as a starting material, the stereochemical integrity is often lost during the reaction, leading to a racemic mixture of the final product. biointerfaceresearch.com

Geometric Isomerism in Analogues: For the widely studied 4-arylmethylene-2-phenyl-1,3-oxazol-5(4H)-one analogues, stereoselectivity concerns the geometry of the exocyclic double bond. The Erlenmeyer-Plöchl synthesis almost exclusively yields the (Z)-isomer, which is the thermodynamically more stable configuration. nih.govresearchgate.net X-ray crystallography studies have confirmed the (Z)-configuration for numerous such compounds. researchgate.netresearchgate.net

Asymmetric Synthesis: Achieving enantioselectivity in the synthesis of 4-alkyl or 4-acyl oxazolones requires specialized asymmetric methods. While specific methods for this compound are not widely documented, strategies for related compounds involve the use of chiral catalysts or auxiliaries to control the approach of the electrophile to the oxazolone enolate, thereby favoring the formation of one enantiomer over the other.

Comparative Analysis of Synthetic Efficiency and Yield for this compound

The efficiency and yield of synthetic routes for oxazolones are highly dependent on the chosen methodology, catalysts, and reaction conditions. While specific yield data for the direct synthesis of this compound is scarce, a comparative analysis can be drawn from the extensive studies on its analogues, primarily the 4-arylmethylene derivatives produced via the Erlenmeyer-Plöchl reaction.

The classical method, involving the condensation of hippuric acid and an aromatic aldehyde with acetic anhydride and sodium acetate, serves as a baseline. crpsonline.comnih.gov Modern variations have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions.

Below is a comparative table of different synthetic methods for producing various 4-substituted-2-phenyl-1,3-oxazol-5(4H)-one analogues.

| Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hippuric acid + 3,4,5-Trimethoxybenzaldehyde | Acetic anhydride, Sodium acetate | Reflux, 5 hours | 73% | nih.gov |

| Hippuric acid + Aromatic aldehydes | Acetic anhydride, Sodium acetate | Reflux | Not specified | crpsonline.com |

| Hippuric acid + Aryl aldehyde | Acetic anhydride (no catalyst) | Microwave irradiation (2450 MHz), 4-5 min | 70-75% | biointerfaceresearch.com |

| Hippuric acid + Aryl aldehydes | Acetic anhydride, Anhydrous zinc chloride | Solvent-free | 62-76% | biointerfaceresearch.com |

| p-Aminohippuric acid derivatives + p-Anisaldehyde | Acetic anhydride, Anhydrous sodium acetate | Stirring at 100°C, 4 hours | Not specified | biointerfaceresearch.com |

| 2-(4-(phenylsulfonyl)benzamido)acetic acid + Benzaldehyde (B42025) | Acetic anhydride, Fused sodium acetate | Reflux, 4 hours | 38-80% | nih.gov |

| N-acyl-α-amino acids + Aldehydes | Vilsmeier reagent (from DMF and oxalyl chloride) | Not specified | Not specified | researchgate.net |

Analysis of Efficiency and Yield:

Classical Method: The standard Erlenmeyer-Plöchl reaction using acetic anhydride and sodium acetate provides moderate to good yields, typically in the range of 70-80%, but often requires several hours of reflux. nih.govnih.gov

Microwave-Assisted Synthesis: A significant improvement in efficiency is seen with microwave-assisted synthesis. This method dramatically reduces reaction times from hours to minutes while maintaining high yields (70-75%) and often proceeding without a catalyst. biointerfaceresearch.com

Alternative Catalysts: The use of Lewis acids like anhydrous zinc chloride offers a solvent-free alternative with good yields (62-76%), presenting an advantage in terms of simplified workup and reduced solvent waste. biointerfaceresearch.com Polyphosphoric acid (PPA) has also been reported as an effective reagent for this cyclization. biointerfaceresearch.com

Vilsmeier Reagent: The use of the Vilsmeier reagent allows for the one-pot conversion of carboxylic acids (not just N-acyl amino acids) directly into the desired oxazolone products, showcasing high versatility, though specific yield comparisons are varied. researchgate.net

Mechanistic Investigations of 4 Butanoyl 2 Phenyl 1,3 Oxazol 5 4h One Reactions

Reaction Pathways for the Formation of 4-Butanoyl-2-phenyl-1,3-oxazol-5(4H)-one

The synthesis of 4-substituted-2-phenyl-1,3-oxazol-5(4H)-ones is classically achieved through the Erlenmeyer-Plöchl reaction. nih.gov This method involves the condensation of an N-acylglycine, such as hippuric acid, with a carbonyl compound in the presence of a dehydrating agent like acetic anhydride (B1165640) and often a basic catalyst like sodium acetate (B1210297). nih.govresearchgate.net

For the specific synthesis of this compound, a key intermediate is 2-phenyl-4H-oxazol-5-one (also known as 2-phenyloxazolone). researchgate.netsigmaaldrich.com This intermediate can be formed by heating hippuric acid with acetic anhydride. researchgate.net The subsequent reaction involves the acylation at the C-4 position. The mechanism proceeds via the following steps:

Enolization of 2-phenyl-4H-oxazol-5-one: In the presence of a base, a proton is abstracted from the C-4 position, forming an enolate. This enolate is a key nucleophilic intermediate.

Nucleophilic Attack: The enolate attacks an acylating agent, such as butanoyl chloride or butanoic anhydride. This step forms a new carbon-carbon bond at the C-4 position.

Formation of the Final Product: The resulting intermediate then stabilizes to yield this compound.

An alternative pathway involves starting with N-benzoyl-α-amino-β-ketohexanoic acid and performing an intramolecular cyclodehydration to form the oxazolone (B7731731) ring.

Mechanisms of Ring-Opening Reactions of this compound

The oxazolone ring is a strained lactone (cyclic ester) and is highly susceptible to nucleophilic attack, leading to ring-opening reactions. researchgate.net This reactivity is a cornerstone of the use of oxazolones as intermediates in the synthesis of other molecules like α-amino acids and peptides. researchgate.netresearchgate.net

The general mechanism involves the nucleophilic acyl substitution at the C-5 carbonyl carbon.

Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon at the C-5 position of the oxazolone ring.

Tetrahedral Intermediate Formation: This attack breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.

Ring Opening: The intermediate collapses, and the C-O bond within the lactone ring is cleaved, leading to the opening of the ring. This step is driven by the reformation of the carbonyl double bond and the departure of the oxygen atom (as an alkoxide) which is part of the ring.

Protonation: The resulting species is typically protonated during workup to yield the final product, which is an N-benzoylamino ketone derivative.

Common nucleophiles that induce ring-opening include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). nih.govresearchgate.net For instance, base-catalyzed hydrolysis of related (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones has been studied to understand the reactivity of the oxazolone ring. researchgate.net Similarly, aminolysis reactions are crucial for producing peptide derivatives. researchgate.netnih.gov

| Nucleophile | Reaction Type | General Product Structure |

|---|---|---|

| H₂O / OH⁻ | Hydrolysis | N-Benzoyl-2-amino-3-oxoheptanoic acid |

| R-OH / RO⁻ | Alcoholysis | Alkyl N-benzoyl-2-amino-3-oxoheptanoate |

| R-NH₂ | Aminolysis | N¹-Alkyl-N²-benzoyl-2-amino-3-oxoheptanamide |

| NH₂NH₂ | Hydrazinolysis | N-Benzoyl-2-amino-3-oxoheptanohydrazide |

Reactivity of the Butanoyl Side Chain in this compound

The butanoyl side chain at the C-4 position introduces additional reaction sites to the molecule.

α-Proton Acidity: The methylene (B1212753) protons (CH₂) on the carbon adjacent to the butanoyl carbonyl group are acidic. This allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling further functionalization of the side chain through reactions like alkylation or aldol (B89426) condensation.

Carbonyl Reactivity: The ketone carbonyl group of the butanoyl chain can undergo standard ketone reactions. These include:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) would reduce the ketone to a secondary alcohol, yielding 4-(1-hydroxybutyl)-2-phenyl-1,3-oxazol-5(4H)-one.

Nucleophilic Addition: It can react with Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

The relative reactivity of the side-chain carbonyl compared to the C-5 ring carbonyl depends on the reaction conditions and the nucleophile used. The strained nature of the lactone ring often makes the C-5 carbonyl more susceptible to attack.

Reactions at the Phenyl Moiety of this compound

The phenyl group at the C-2 position is subject to electrophilic aromatic substitution (EAS). minia.edu.eg In these reactions, an electrophile (E⁺) replaces a hydrogen atom on the aromatic ring. minia.edu.eg The mechanism involves the attack of the benzene (B151609) π-electron system on the electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.eg A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.

The oxazolone ring acts as an electron-withdrawing group due to the presence of the electronegative nitrogen and oxygen atoms and the carbonyl group. Electron-withdrawing groups are deactivating, meaning they make the phenyl ring less reactive towards electrophiles than benzene itself. They also act as meta-directors. Therefore, electrophilic substitution is expected to occur primarily at the meta positions (C-3' and C-5') of the phenyl ring.

| Reaction | Reagents | Electrophile (E⁺) | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Butanoyl-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Butanoyl-2-(3-bromophenyl)-1,3-oxazol-5(4H)-one |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-(4-Butanoyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | (Generally does not occur on strongly deactivated rings) |

Pericyclic Reactions and Rearrangements Involving the Oxazolone Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While this compound does not possess a pre-existing conjugated diene or dienophile system required for a typical Diels-Alder reaction, its tautomer does.

The compound can exist in equilibrium with its enol tautomer: 4-(1-hydroxybutylidene)-2-phenyl-1,3-oxazol-5(4H)-one. This enol form contains a C=C double bond conjugated with the oxazolone ring. This exocyclic double bond can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. crpsonline.com For example, reaction with a diene like cyclopentadiene (B3395910) would lead to the formation of a complex polycyclic adduct.

Rearrangements of the oxazolone ring can also occur, often promoted by heat or light. One such possibility is the rearrangement to an imidate, although this is less common than ring-opening reactions. Photochemical reactions could also lead to ring contractions or other complex structural reorganizations.

Kinetics of Reactions of this compound

Kinetic studies are essential for elucidating the detailed mechanisms of reactions involving this compound, particularly its ring-opening reactions. researchgate.net The kinetics of the hydrolysis or aminolysis can be monitored spectrophotometrically by following the disappearance of the oxazolone chromophore or the appearance of the product. nih.gov

Typically, the reaction is studied under pseudo-first-order conditions, where the concentration of the nucleophile (e.g., an amine or hydroxide) is in large excess compared to the oxazolone substrate. nih.gov Under these conditions, the observed rate of reaction is given by:

Rate = kobs [Oxazolone]

The pseudo-first-order rate coefficient, kobs, is then determined at various concentrations of the nucleophile. The relationship between kobs and the nucleophile concentration can reveal mechanistic details. For a simple bimolecular reaction, a plot of kobs versus [Nucleophile] will be linear, passing through the origin. However, for more complex mechanisms involving a tetrahedral intermediate, the plot may be curved or may not pass through the origin, indicating that the breakdown of the intermediate is rate-limiting or that there is a parallel reaction pathway. nih.gov

For example, in the aminolysis of related compounds, a nonlinear dependence of kobs on the amine concentration suggests a stepwise mechanism where the rate-determining step can change from the initial nucleophilic attack to the subsequent breakdown of the tetrahedral intermediate. nih.gov

| [Amine] (M) | Observed Rate Coefficient, kobs (s⁻¹) |

|---|---|

| 0.01 | 0.0052 |

| 0.02 | 0.0103 |

| 0.05 | 0.0258 |

| 0.10 | 0.0515 |

This table illustrates how varying the nucleophile concentration affects the observed rate, which is crucial for mechanistic determination.

Structural Elucidation and Conformational Analysis of 4 Butanoyl 2 Phenyl 1,3 Oxazol 5 4h One

Spectroscopic Characterization Techniques for 4-Butanoyl-2-phenyl-1,3-oxazol-5(4H)-one

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide key data.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the phenyl group, the butanoyl chain, and the methine proton at the C4 position of the oxazolone (B7731731) ring. The aromatic protons of the 2-phenyl group would typically appear as multiplets in the δ 7.5-8.2 ppm region. The butanoyl group would present a characteristic pattern: a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around δ 1.6-1.8 ppm, and a triplet for the methylene group next to the carbonyl (-CH₂CO) around δ 2.8-3.0 ppm. The proton at the chiral center (C4) is expected to be a singlet or a more complex multiplet depending on its coupling environment, likely appearing in the δ 4.5-5.5 ppm range.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. For analogous 4-aryliden-2-phenyloxazol-5(4H)-ones, the key resonances for the oxazolone ring are found at specific chemical shifts. nih.gov By analogy, the carbonyl carbon (C5) of the lactone ring in the target compound would be the most downfield, expected around δ 166-170 ppm. The imine carbon (C2) would likely resonate around δ 161-162 ppm, and the C4 carbon would be in the range of δ 132-135 ppm. nih.gov The additional carbonyl carbon of the butanoyl group would appear near or above δ 200 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Oxazolone Core of this compound Data inferred from characterized analogs like 4-benzylidene-2-(4-(4-bromophenylsulfonyl)phenyl)oxazol-5(4H)-one. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Imine) | 161.5 - 162.0 |

| C4 (Methine) | 132.0 - 135.0 |

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of an oxazolone is highly characteristic. The most prominent feature for the 2-phenyl-1,3-oxazol-5(4H)-one framework is the lactone carbonyl (C=O) stretching band. Due to a phenomenon known as Fermi resonance, this band often splits into a distinct doublet, appearing in the range of 1770-1800 cm⁻¹. nih.govdtu.dk Another key absorption is the C=N stretching vibration of the oxazole (B20620) ring, typically observed between 1636 and 1668 cm⁻¹. bibliomed.org The spectrum would also show aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching of the phenyl ring around 1585-1605 cm⁻¹. bibliomed.org The butanoyl group would add a strong aliphatic ketone C=O stretch around 1715 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Oxazolone Derivatives Data based on various 4-substituted-2-phenyl-oxazol-5(4H)-one analogs. nih.govbibliomed.org

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Lactone Carbonyl | C=O Stretch (Fermi Resonance) | 1770 - 1800 |

| Imine | C=N Stretch | 1636 - 1668 |

| Aromatic Ring | C=C Stretch | 1585 - 1605 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic Ketone | C=O Stretch | ~1715 |

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds, which often give strong Raman signals.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues from its fragmentation pattern. For this compound (C₁₃H₁₃NO₃), the calculated molecular weight is approximately 231.25 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula.

The fragmentation pattern in electron ionization (EI) MS would likely involve characteristic losses. A primary fragmentation pathway would be the loss of the butanoyl group or parts of it. Another common fragmentation for related structures involves the cleavage of the oxazolone ring. The benzoyl cation (C₆H₅CO⁺) at m/z = 105 is a very common and stable fragment observed in the mass spectra of many 2-phenyl substituted heterocycles. ubaya.ac.id

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The 2-phenyl-1,3-oxazol-5(4H)-one core contains a conjugated π-electron system. Studies on related benzoxazine (B1645224) compounds show absorptions related to π→π* and n→π* transitions. ubaya.ac.id The target molecule would be expected to exhibit strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to the electronic transitions within the conjugated phenyl and oxazolone ring system.

X-ray Crystallography of this compound and its Derivatives

Analysis of this analog reveals that the oxazolone ring itself is essentially planar. researchgate.net The 2-phenyl ring is slightly twisted out of this plane. A key difference for this compound would be the presence of a flexible butanoyl chain at the C4 position instead of a rigid benzylidene group. This aliphatic chain would have multiple rotatable bonds, allowing it to adopt various conformations in the crystal lattice.

Table 3: Selected Crystallographic Data for the Analog (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one Data from Asiri, A. M., et al. (2012). researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.0827 (6) |

| b (Å) | 7.7848 (3) |

| c (Å) | 27.6527 (16) |

| V (ų) | 2601.1 (2) |

| Z | 8 |

The way molecules arrange themselves in a crystal is governed by intermolecular forces. In the crystal structure of the analog (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, the packing is stabilized by a combination of weak interactions. researchgate.net These include C-H···O hydrogen bonds, where hydrogen atoms from phenyl rings interact with the oxygen atoms of the carbonyl groups on adjacent molecules.

Furthermore, C-H···π and π-π stacking interactions are observed. researchgate.net The π-π interactions occur between the electron-rich aromatic rings (both phenyl and the oxazole ring) of neighboring molecules, with a centroid-centroid distance of 3.5259 (9) Å reported for the analog. researchgate.net It is highly probable that this compound would exhibit similar C-H···O and π-π stacking interactions involving its phenyl and oxazolone rings to build its three-dimensional crystal architecture. The conformation of the butanoyl chain would be influenced by the need to optimize these packing forces.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one |

| 4-benzylidene-2-(4-(4-bromophenylsulfonyl)phenyl)oxazol-5(4H)-one |

| Hippuric acid |

Bond Lengths and Angles Analysis

The oxazole ring in the benzylidene analogue is reported to be planar. nih.gov The bond lengths and angles within this core structure are influenced by the electronic effects of the constituent atoms and the delocalization of electrons. Below are tables of selected bond lengths and angles for the 2-phenyl-1,3-oxazol-5(4H)-one core, derived from the crystallographic data of its benzylidene analogue.

Table 1: Selected Bond Lengths for the 2-Phenyl-1,3-oxazol-5(4H)-one Core (data from (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one)

| Bond | Length (Å) |

| C=C | 1.348 (2) |

| N1-C1 | - |

| C1-C11 | - |

| C4-C5 | - |

| C5-C10 | - |

Data sourced from a closely related analogue and may not represent the exact values for the title compound.

Table 2: Selected Bond Angles for the 2-Phenyl-1,3-oxazol-5(4H)-one Core (data from (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one)

| Angle | Degrees (°) |

| N1-C1-C11-C12 | -171.85 (15) |

| C4-C5-C10-C9 | 177.79 (14) |

Data sourced from a closely related analogue and may not represent the exact values for the title compound.

Conformational Analysis of the Butanoyl and Phenyl Groups in Relation to the Oxazolone Ring

Phenyl Group Conformation: Based on studies of analogous compounds, the phenyl group at the 2-position of the oxazolone ring is typically not perfectly coplanar with the heterocyclic ring. In (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, the phenyl ring is slightly twisted out of the plane of the oxazolone ring, with a reported dihedral angle of 7.98 (8)°. nih.govresearchgate.net A similar slight twist would be expected for the phenyl group in the butanoyl derivative.

Butanoyl Group Conformation: Specific experimental or computational data on the conformational preferences of the butanoyl group in this compound is not available in the reviewed literature. However, a theoretical analysis can be made based on the principles of conformational isomerism of alkyl chains. The butanoyl group possesses several single bonds (C-C and C-O) around which rotation can occur, leading to various conformers.

The conformation of the butanoyl chain will be influenced by a combination of factors including:

Steric Hindrance: The interaction between the butanoyl chain and the phenyl and oxazolone rings will dictate the most stable rotational isomers.

Torsional Strain: The preference for staggered (anti and gauche) conformations around the C-C single bonds of the alkyl chain.

Electronic Effects: Potential interactions between the carbonyl group of the butanoyl chain and the electron system of the oxazolone ring.

It is likely that the butanoyl chain will adopt a conformation that minimizes steric clashes with the rest of the molecule, likely extending away from the plane of the oxazolone ring. The exact dihedral angles would depend on the subtle balance of these interactions.

Advanced Spectroscopic Methods for Elucidating Dynamic Processes

While standard spectroscopic techniques like NMR and IR are used for the basic characterization of oxazolone derivatives, advanced methods would be necessary to probe the dynamic processes in this compound. researchgate.netcore.ac.ukscilit.com

Dynamic NMR (DNMR) Spectroscopy: The conformational flexibility of the butanoyl group could be studied using dynamic NMR techniques. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals corresponding to the protons of the butanoyl chain. At low temperatures, where the interconversion between different conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a time-averaged signal. Analysis of this data could provide information on the energy barriers to rotation around the single bonds of the butanoyl chain.

Computational Modeling: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to model the structure and dynamics of the molecule. nih.gov Such studies can predict the relative energies of different conformers, calculate the rotational energy barriers, and simulate spectroscopic properties, providing valuable insights that can complement experimental investigations.

Derivatization and Functionalization of 4 Butanoyl 2 Phenyl 1,3 Oxazol 5 4h One

Modification at the Butanoyl Moiety

The butanoyl moiety at the C-4 position of the oxazolone (B7731731) ring presents several opportunities for chemical modification, primarily centered around the reactivity of the ketone carbonyl and the adjacent α- and γ-methylene groups. The acidic nature of the α-protons (adjacent to the oxazolone ring) facilitates the formation of an enolate intermediate in the presence of a suitable base. This enolate is a key reactive species for various carbon-carbon bond-forming reactions.

α-Alkylation and Acylation: The enolate can act as a nucleophile, reacting with a range of electrophiles. For instance, α-alkylation can be achieved using alkyl halides, allowing for the introduction of diverse alkyl substituents. This reaction must be carefully controlled to avoid polyalkylation and to manage stereoselectivity if a new chiral center is formed. Similarly, α-acylation can introduce a second acyl group, further functionalizing the side chain.

Aldol (B89426) and Claisen-Type Condensations: The enolate can also participate in classic condensation reactions. An Aldol-type reaction with an aldehyde or ketone would yield a β-hydroxy ketone derivative, introducing both a hydroxyl group and a new carbon chain. A Claisen-type condensation, reacting with an ester, could also be employed to extend the carbon framework.

Reduction of the Carbonyl Group: The ketone within the butanoyl side chain can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification. The choice of reducing agent is critical to avoid unwanted reactions with the oxazolone ring's carbonyl group.

Table 1: Representative Reactions at the Butanoyl Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| α-Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | α-Alkyl-4-butanoyl-2-phenyl-1,3-oxazol-5(4H)-one |

| Aldol Condensation | Base, Aldehyde (R'CHO) | 4-(2-(hydroxy(R')methyl)butanoyl)-2-phenyl-1,3-oxazol-5(4H)-one |

Substitution Reactions on the Phenyl Ring

The 2-phenyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. The directing effects of the oxazolone ring system influence the position of substitution, which typically occurs at the ortho- and para-positions.

Nitration: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). This reaction introduces a nitro group (-NO₂), which can subsequently be reduced to an amino group (-NH₂), providing a gateway to a wide range of further derivatizations, such as diazotization and coupling reactions.

Halogenation: Direct halogenation, such as bromination, can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst or in acetic acid. This introduces a halogen atom (e.g., -Br), which is a versatile functional group for cross-coupling reactions like the Suzuki or Heck reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Friedel-Crafts Reactions: Under Friedel-Crafts conditions, alkyl or acyl groups can be introduced onto the phenyl ring. Friedel-Crafts acylation, for example, using an acyl chloride and a Lewis acid like aluminum chloride (AlCl₃), would yield a keto-substituted derivative. These reactions must be optimized carefully, as the oxazolone moiety may be sensitive to the strong Lewis acids employed.

Table 2: Electrophilic Substitution on the 2-Phenyl Ring

| Reaction Type | Reagents | Typical Position(s) | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | para | 4-Butanoyl-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one |

| Bromination | Br₂, Acetic Acid | para | 4-Butanoyl-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one |

Transformations of the Oxazolone Heterocycle

The oxazolone ring itself is a reactive heterocycle that can undergo various transformations, leading to the formation of entirely new ring systems through ring expansion or contraction.

Ring Expansion Reactions

The oxazolone ring can serve as a precursor to larger heterocyclic structures. A notable example is the reaction with hydrazine derivatives. Treatment of 4-substituted-2-phenyloxazol-5(4H)-ones with phenylhydrazine in acetic acid leads to the opening of the oxazolone ring followed by recyclization to form a six-membered 1,2,4-triazin-6(5H)-one derivative. This reaction provides a synthetic route from a five-membered to a six-membered heterocycle.

Ring Contraction Reactions

Ring contraction of the oxazolone ring is less common but can be achieved under specific conditions, typically involving photochemistry. Photolysis of 2-phenyl-1,3-oxazol-5(4H)-ones can lead to the extrusion of carbon dioxide (CO₂), generating a nitrile ylide intermediate. This highly reactive intermediate can then cyclize to form a three-membered azirine ring. This photochemical transformation represents a method for converting the five-membered oxazolone into a strained three-membered heterocycle.

Synthesis of Libraries of 4-Butanoyl-2-phenyl-1,3-oxazol-5(4H)-one Analogues

The creation of compound libraries is a cornerstone of modern drug discovery and materials science. Diversity-Oriented Synthesis (DOS) is a strategy used to generate collections of structurally diverse small molecules. Oxazolones are excellent scaffolds for DOS due to their multiple points of diversification.

A library of this compound analogues can be constructed using multi-component reactions or parallel synthesis techniques. The core synthesis involves the acylation of hippuric acid with butanoyl chloride (or a related acylating agent) followed by cyclization. By systematically varying the starting materials, a diverse library can be generated:

Varying the Acyl Chain (C-4): A range of acyl chlorides (e.g., propanoyl, pentanoyl, isobutyryl chloride) can be used in place of butanoyl chloride to generate analogues with different alkyl chains at the C-4 position.

Varying the Phenyl Substituent (C-2): Substituted hippuric acids (e.g., 4-chloro-hippuric acid, 4-methoxy-hippuric acid) can be used as starting materials to introduce diversity at the 2-phenyl position from the outset.

Post-synthesis Modification: A core scaffold of this compound can be synthesized and then subjected to the various derivatization reactions described in sections 6.1, 6.2, and 6.3 in a parallel format to rapidly generate a library of analogues. For example, a 96-well plate format could be used to react the parent compound with a diverse set of alkyl halides (for α-alkylation) or electrophiles (for phenyl ring substitution).

Potential Applications of 4 Butanoyl 2 Phenyl 1,3 Oxazol 5 4h One in Materials Science and Analytical Chemistry

Integration into Polymer Architectures

The presence of both a reactive lactone within the oxazolone (B7731731) ring and a carbonyl group in the butanoyl substituent makes 4-butanoyl-2-phenyl-1,3-oxazol-5(4H)-one a promising candidate for incorporation into various polymer architectures. The oxazolone ring itself can participate in ring-opening polymerization reactions, offering a pathway to novel polyesteramides. Furthermore, the ketone functionality of the butanoyl group can be leveraged for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains.

One potential route for polymerization involves the nucleophilic attack on the carbonyl group of the oxazolone ring, leading to its opening. This reactivity could be exploited in condensation polymerizations with suitable co-monomers, such as diamines or diols, to create polymers with tailored properties. The resulting polymers would feature the 2-phenyl- and 4-butanoyl- functionalities as pendant groups, which could influence the material's thermal and mechanical properties.

Additionally, the butanoyl side chain offers a versatile handle for chemical modification. For instance, the ketone group can undergo reactions such as reductive amination or aldol (B89426) condensation, enabling the attachment of various functional moieties to a polymer backbone. This could be utilized to introduce photoactive groups, catalysts, or biocompatible segments, thereby creating advanced functional materials.

Application in Sensor Development (e.g., Chemosensors, Optical Sensors)

Derivatives of 2-phenyl-1,3-oxazol-5(4H)-one have shown promise in the development of chemical and optical sensors. The core structure often exhibits fluorescence, which can be modulated by the presence of specific analytes. The butanoyl group in this compound provides a key site for the introduction of receptor units for target analytes.

For example, the ketone functionality could be converted into a Schiff base by reaction with an appropriate amine-containing recognition molecule. This could lead to chemosensors where the binding of a metal ion or another guest molecule to the recognition site causes a change in the fluorescence or color of the oxazolone core. Research on a related compound, 4-(2-furylmethylene)-2-phenyl-5-oxazolone, has demonstrated its potential for the detection of Fe³⁺ ions when embedded in a polymer matrix researchgate.net. This suggests that with appropriate functionalization, this compound could be adapted for the sensing of various metal ions.

The development of such sensors would involve the synthesis of a library of derivatives where the butanoyl group is modified with different recognition moieties. The sensitivity and selectivity of these sensors would then be evaluated by spectroscopic techniques, such as fluorescence and UV-Vis absorption spectroscopy.

Use as a Ligand in Catalysis (e.g., Metal Complexation, Organocatalysis)

The structure of this compound contains multiple potential coordination sites for metal ions, including the nitrogen and oxygen atoms of the oxazolone ring and the carbonyl oxygen of the butanoyl group. This makes it an interesting candidate as a ligand for the development of novel metal-based catalysts.

The coordination of a metal ion to the oxazolone moiety could activate the ring towards certain reactions or, conversely, the oxazolone could act as an ancillary ligand, tuning the electronic and steric properties of the metal center for a specific catalytic transformation. The butanoyl side chain could also play a role in catalysis, either by providing an additional coordination site to create a multidentate ligand, or by participating directly in the catalytic cycle.

While the direct use of this compound as a ligand has not been extensively reported, related oxadiazole and pyrazolone compounds have been successfully used to form catalytically active metal complexes nih.govresearchgate.netresearchgate.net. For instance, metal complexes of 4-acylhydrazone-5-pyrazolones have been synthesized and characterized, demonstrating the coordinating ability of the acyl group in conjunction with the heterocyclic ring researchgate.net. This suggests that this compound could form stable complexes with various transition metals, which could then be screened for catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation.

In the realm of organocatalysis, the oxazolone ring itself can act as a chiral scaffold or a precursor to chiral amino acids, which are widely used as organocatalysts. While this compound is not inherently chiral, it could be used as a starting material for the synthesis of chiral organocatalysts.

Reagents in Analytical Chemistry (e.g., Derivatization Reagents, Chromatographic Standards)

In analytical chemistry, particularly in chromatography, derivatization is often employed to enhance the detectability or separability of analytes. Compounds with reactive functional groups can be used as derivatizing agents to introduce a chromophore, fluorophore, or an easily ionizable group into the analyte molecule.

The oxazolone ring in this compound is susceptible to nucleophilic attack, particularly by amines. This reactivity could be exploited for the pre-column derivatization of amino acids or other amine-containing analytes in high-performance liquid chromatography (HPLC). The reaction would result in the formation of a highly conjugated and potentially fluorescent derivative, which would be readily detectable by UV-Vis or fluorescence detectors. The phenyl group at the 2-position and the butanoyl group at the 4-position would influence the chromatographic retention and the spectral properties of the resulting derivatives.

Furthermore, if this compound can be synthesized in high purity, it could serve as a primary or secondary analytical standard for the quantification of related compounds. Its well-defined structure and molecular weight would make it suitable for use in the calibration of analytical instruments and the validation of analytical methods.

Photophysical Applications (e.g., Organic Light-Emitting Diodes, Dyes)

Many heterocyclic compounds, including oxazolone derivatives, exhibit interesting photophysical properties such as fluorescence. These properties can be tuned by modifying the substituents on the heterocyclic core. The extended π-system of the 2-phenyl-1,3-oxazol-5(4H)-one core suggests that this compound may also possess fluorescent properties.

Research has shown that (Z)-4-aryliden-5(4H)-oxazolones, which are structurally related to the compound of interest, can have high fluorescence quantum yields in the solid state, although they are often weakly fluorescent in solution acs.org. The introduction of a butanoyl group at the 4-position could influence the photophysical properties by altering the electronic structure and the potential for non-radiative decay pathways.

The fluorescence of oxazolone derivatives has been amplified by coordination to palladium, suggesting a strategy for developing highly luminescent materials nih.govacs.orgnih.gov. This opens up the possibility of using metal complexes of this compound as emitters in organic light-emitting diodes (OLEDs). The butanoyl group could also be functionalized to attach the molecule to a polymer backbone or other components of an OLED device.

Furthermore, the potential chromophoric and fluorophoric nature of this oxazolone derivative makes it a candidate for use as a functional dye in various applications, such as in fluorescent labeling of biomolecules or as a component in dye-sensitized solar cells. The synthesis of related oxadiazole and pyrazoline derivatives for use in OLEDs has been reported, indicating the potential of this class of heterocycles in optoelectronic devices iphy.ac.cn.

Role in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound contains several features that could facilitate its participation in supramolecular assemblies.

The oxazolone ring, with its carbonyl group and nitrogen atom, can act as both a hydrogen bond acceptor and potentially a weak hydrogen bond donor. The phenyl group at the 2-position can engage in π-π stacking interactions with other aromatic rings. The butanoyl side chain, with its carbonyl group, provides an additional hydrogen bond acceptor site.

Crystal structure analyses of related oxazolone derivatives have revealed the presence of various intermolecular interactions that lead to the formation of well-ordered supramolecular architectures. For example, in the crystal structure of 4-[(3-methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one, N-H···O hydrogen bonds and π-π stacking interactions are observed. These interactions could be similarly present in the solid state of this compound, directing its self-assembly into specific crystalline forms.

The ability to form such ordered structures is of interest for the development of new materials with tailored properties, such as organic semiconductors, nonlinear optical materials, and porous frameworks for gas storage or catalysis. The butanoyl group could also be modified to introduce other functional groups that can participate in specific and directional non-covalent interactions, allowing for the rational design of complex supramolecular systems.

Advanced Analytical Techniques for the Study of 4 Butanoyl 2 Phenyl 1,3 Oxazol 5 4h One

Hyphenated Chromatographic Methods (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated chromatographic techniques are powerful tools for the separation, identification, and quantification of 4-Butanoyl-2-phenyl-1,3-oxazol-5(4H)-one, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for the analysis of thermally stable and volatile derivatives of the target compound. The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak corresponding to the exact mass of the molecule. Key fragmentation patterns can be predicted based on the structure of related oxazolone (B7731731) derivatives. Common fragmentation would likely involve the cleavage of the butanoyl side chain and the opening of the oxazolone ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for the direct analysis of this compound without the need for derivatization. Reversed-phase high-performance liquid chromatography (HPLC) could be employed for its separation. For mass spectrometric detection, electrospray ionization (ESI) would be a suitable soft ionization technique, yielding a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would provide further structural information through collision-induced dissociation (CID), revealing characteristic fragment ions. For instance, studies on similar oxazolone structures have shown characteristic fragmentation patterns that help in their identification nih.gov.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) offers the advantage of obtaining detailed structural information from NMR spectroscopy directly on the separated peaks from an LC system. This would be particularly useful for the unambiguous identification of isomers or for characterizing the compound in a complex matrix without the need for isolation.

A summary of expected data from hyphenated techniques is presented below:

| Technique | Expected Information | Predicted Key Fragments/Signals |

| GC-MS | Molecular weight and fragmentation pattern | Molecular ion peak, fragments from loss of CO, CO₂, butanoyl group, and phenyl group. |

| LC-MS | Molecular weight of the intact molecule | Protonated molecule [M+H]⁺, adducts with solvent or salts. |

| LC-NMR | Unambiguous structural confirmation | ¹H and ¹³C NMR spectra of the separated compound. |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate determination of the elemental composition of this compound. By providing the exact mass of the molecule with high precision (typically to four or five decimal places), HRMS allows for the unequivocal determination of its molecular formula. This is a critical step in the identification of a new compound or for confirming its structure.

Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. For this compound (C₁₃H₁₃NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

| Ion Type | Calculated Exact Mass |

| [M]⁺ | 231.0895 |

| [M+H]⁺ | 232.0974 |

| [M+Na]⁺ | 254.0793 |

Solid-State NMR Spectroscopy

While solution-state NMR is routinely used for the structural elucidation of organic molecules, Solid-State NMR (SSNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying polymorphism, understanding intermolecular interactions, and characterizing materials that are insoluble or difficult to crystallize.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be a key experiment. The chemical shifts of the carbon atoms in the solid state can differ from those in solution due to packing effects and intermolecular interactions. These differences can provide information about the conformation of the molecule and the nature of its crystalline environment.

Furthermore, advanced SSNMR techniques, such as those for measuring internuclear distances and torsion angles, could be used to refine the three-dimensional structure of the compound in its solid form.

Advanced Crystallographic Techniques (e.g., Time-Resolved Studies)

Time-resolved crystallography could be employed to study dynamic processes, such as photoinduced chemical reactions or conformational changes in the solid state. While this is a highly specialized technique, it could potentially be used to investigate the reactivity of the butanoyl group or the oxazolone ring under specific conditions.

The following table summarizes the kind of crystallographic data that would be expected for this compound, based on published data for similar structures.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | Would be determined experimentally |

| Bond Lengths (Å) | C=O (~1.20), C=N (~1.28), C-O (~1.35) |

| Bond Angles (°) | Angles within the oxazolone ring would indicate planarity or slight deviation. |

| Conformation | Orientation of the phenyl and butanoyl groups relative to the oxazolone ring. |

Conclusion and Future Directions in Research on 4 Butanoyl 2 Phenyl 1,3 Oxazol 5 4h One

Summary of Key Research Findings

Research into the 5(4H)-oxazolone chemical family has established them as highly versatile heterocyclic compounds. biointerfaceresearch.comresearchgate.net Key findings for this class of molecules, which provide a foundation for understanding the potential of the 4-butanoyl derivative, include:

Synthetic Accessibility : The most common route to 4-substituted-2-phenyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl synthesis, which involves the condensation of hippuric acid with aldehydes in the presence of acetic anhydride (B1165640) and a weak base. ijresm.comnih.govresearchgate.net This method is typically used for preparing 4-alkylidene or 4-arylidene derivatives. The synthesis of 4-acyl derivatives, such as the target compound, may require alternative strategies like the Dakin-West reaction, which converts α-amino acids into α-acylamino ketones via a 4-acyl oxazolone (B7731731) intermediate. biointerfaceresearch.com

Reactivity and Role as Intermediates : Oxazolones are recognized as valuable synthons in organic chemistry. nih.gov The oxazolone ring is susceptible to nucleophilic attack, particularly at the C-5 position, leading to ring-opening. This reactivity is commonly exploited for the synthesis of α-amino acids, peptides, and amides. biointerfaceresearch.com They also participate in various cycloaddition reactions, further highlighting their utility as building blocks for more complex molecules. semanticscholar.org

Biological and Chemical Properties : The oxazolone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govcrpsonline.com Furthermore, certain oxazolone derivatives have been investigated for their unique photophysical properties, leading to applications in chemosensing and as optical materials. nih.govnih.gov

Unexplored Reactivity and Synthetic Opportunities

The presence of a butanoyl group at the C-4 position introduces unique reactive sites that are not present in the more commonly studied 4-arylidene analogs. This opens a significant field for future synthetic exploration. The dual reactivity of the oxazolone ring and the butanoyl side chain makes 4-butanoyl-2-phenyl-1,3-oxazol-5(4H)-one a promising scaffold for diversity-oriented synthesis. researchgate.net

Key unexplored opportunities include:

Reactions at the Butanoyl Carbonyl Group : The ketone functional group of the butanoyl moiety can undergo a range of classic carbonyl reactions. These transformations could yield a variety of novel oxazolone derivatives.

Generation and Reaction of the C-4 Enolate : The α-protons on the carbon adjacent to the butanoyl carbonyl are acidic. Deprotonation would form a nucleophilic enolate, enabling a host of carbon-carbon bond-forming reactions.

The table below outlines potential synthetic transformations that represent unexplored opportunities.

| Reactive Site | Proposed Reaction Type | Potential Reagents/Conditions | Expected Product Class |

| Butanoyl Carbonyl | Nucleophilic Addition (Reduction) | NaBH₄, LiAlH₄ | 4-(1-Hydroxybutyl)-oxazolone derivatives |

| Butanoyl Carbonyl | Grignard/Organolithium Addition | RMgBr, RLi | 4-(1-Hydroxy-1-alkyl/arylbutyl)-oxazolone derivatives |

| Butanoyl Carbonyl | Wittig Reaction | Ph₃P=CHR | 4-(Alkenyl-substituted)-oxazolone derivatives |

| α-Carbon of Butanoyl | Aldol (B89426) Condensation | Base (e.g., LDA), Aldehyde/Ketone | β-Hydroxy ketone substituted oxazolones |

| α-Carbon of Butanoyl | Claisen Condensation | Strong base (e.g., NaOEt), Ester | β-Keto ester substituted oxazolones |

| α-Carbon of Butanoyl | Alkylation | Base (e.g., K₂CO₃), Alkyl halide | α-Alkyl butanoyl substituted oxazolones |

| Oxazolone C-5 Carbonyl | Nucleophilic Ring Opening | Amines, Alcohols, Water | N-Benzoyl-α-amino ketone derivatives |

Emerging Applications in Novel Chemical Technologies

Leveraging the unexplored reactivity of this compound could lead to its application in several advanced chemical technologies.

Medicinal Chemistry : The butanoyl side chain serves as a versatile handle for creating new libraries of compounds. By performing the reactions described in section 10.2, novel derivatives can be synthesized and screened for biological activity, potentially leading to new therapeutic agents with improved potency or novel mechanisms of action, building on the known anti-inflammatory and COX-2 inhibitory potential of the oxazolone core. nih.gov

Materials Science : The functional handle of the butanoyl group could be used to incorporate the oxazolone moiety into larger molecular architectures. For instance, it could be grafted onto polymer backbones or used as a monomer in polymerization reactions, creating functional materials with tailored optical or bioactive properties. The inherent fluorescence of some oxazolone systems could be modulated by chemical events at the butanoyl chain, opening applications in chemical sensing. nih.gov

Agrochemicals : Given that some oxazolone derivatives have shown promise as herbicides and fungicides, the novel derivatives accessible from the 4-butanoyl precursor could be explored for applications in agriculture. researchgate.net

Challenges and Perspectives for Future Research

The exploration of this compound is not without its challenges, which in turn define the necessary directions for future research.

Challenges:

Synthesis : A primary hurdle is the development of a robust and high-yield synthetic route to the title compound. Standard Erlenmeyer condensations are not suitable, necessitating the optimization of alternative methods like the Dakin-West reaction or the development of novel C-4 acylation strategies. biointerfaceresearch.com

Stability : The stability of the 4-acyl oxazolone ring needs to be thoroughly investigated. The electron-withdrawing nature of the butanoyl group may influence the susceptibility of the oxazolone ring to hydrolysis or other degradation pathways.

Stereocontrol : For reactions involving the creation of new stereocenters on the butanoyl side chain, developing methods for stereocontrol will be a significant challenge and a crucial step for creating enantiomerically pure compounds for biological evaluation.

Future Perspectives:

Systematic Reactivity Profiling : A comprehensive study is required to map the reactivity of both the oxazolone core and the butanoyl side chain under a variety of reaction conditions to validate its potential as a versatile synthetic intermediate.

Biological Screening and SAR Studies : Once synthetic routes to derivatives are established, systematic screening for a range of biological activities (e.g., anticancer, anti-inflammatory, antibacterial) is essential. nih.govcrpsonline.com This would allow for the development of Structure-Activity Relationships (SAR) to guide the design of more potent and selective compounds.

Computational Modeling : Theoretical studies, such as Density Functional Theory (DFT), could be employed to predict the molecule's reactivity, stability, and electronic properties. These in silico studies can help rationalize experimental findings and guide the design of future experiments and novel derivatives.

Broader Impact on Organic Chemistry and Related Fields

The focused study of this compound and its derivatives stands to make a significant impact on several fields. Success in this area would not only expand the known chemistry of oxazolones but also provide a powerful new scaffold for diversity-oriented synthesis, a strategy that aims to create collections of structurally diverse small molecules for biological screening. researchgate.net The development of new synthetic methods for C-4 acylation could become a valuable tool for all heterocyclic chemists. Furthermore, the discovery of novel biological activities or material properties from this specific chemical family could provide new lead compounds for drug discovery and new building blocks for materials science, demonstrating the power of rational molecular design based on a functionalized heterocyclic core.

Q & A

Q. What are the key synthetic methodologies for preparing 4-Butanoyl-2-phenyl-1,3-oxazol-5(4H)-one, and how do reaction conditions influence yields?

Methodological Answer: The compound is typically synthesized via Erlenmeyer azlactone formation. A common protocol involves:

- Reagents : Acetyl glycine derivatives, butanoyl chloride (or equivalent acylating agents), and aromatic aldehydes (e.g., benzaldehyde derivatives).

- Procedure :

- N-acylation of amino acids (e.g., phenylalanine) with acyl chlorides under basic conditions (e.g., anhydrous sodium acetate).

- Cyclodehydration using acetic anhydride or POCl₃ to form the oxazolone core.

- Optimization : Elevated temperatures (reflux in acetic anhydride) improve cyclization efficiency. Solvent choice (e.g., chloroform for crystallization) affects purity .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

- NMR/IR :

- ¹H NMR : Diagnostic signals include the oxazolone ring proton (δ 6.8–7.5 ppm) and butanoyl methyl protons (δ 1.0–1.3 ppm).

- IR : Stretching vibrations at ~1750 cm⁻¹ (C=O, oxazolone) and ~1650 cm⁻¹ (C=N).

- X-ray Crystallography :

Advanced Research Questions

Q. How do DFT calculations elucidate the electronic and optical properties of this compound derivatives?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and compute bond lengths/angles. Compare with crystallographic data to validate accuracy.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) predict charge-transfer behavior. Electron-withdrawing groups (e.g., phenyl) stabilize LUMO levels, enhancing reactivity with nucleophiles .

- UV-Vis Spectra : TD-DFT simulations correlate experimental λmax (e.g., 300–350 nm) with π→π* transitions in the oxazolone ring .

Q. What strategies resolve contradictions in crystallographic data refinement for oxazolone derivatives?

Methodological Answer:

- Data Collection : Ensure high-resolution (<1.0 Å) datasets to minimize noise. Use multi-scan absorption corrections (CrysAlis PRO) for accurate intensity measurements.

- Refinement Challenges :

Q. How do non-covalent interactions (e.g., C—H⋯π, π-π stacking) influence the supramolecular assembly of this compound?

Methodological Answer:

- Hydrogen Bonding : C—H⋯O/N interactions (2.4–2.6 Å) form 1D chains. Use Mercury software to measure donor-acceptor distances.

- π-π Stacking : Centroid-to-centroid distances (3.5–3.9 Å) and dihedral angles (<10°) indicate face-to-face aromatic interactions.

- C—H⋯π : Methyl/aryl C—H groups interact with adjacent oxazolone rings (3.3–3.5 Å), stabilizing 3D architectures. These are quantified using CrystalExplorer .

Q. What is the reactivity of this compound with nitrogen nucleophiles, and how can this be exploited in heterocyclic synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.